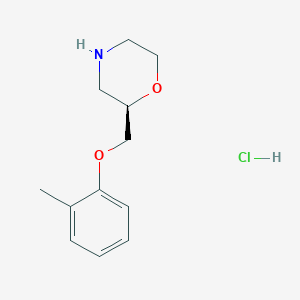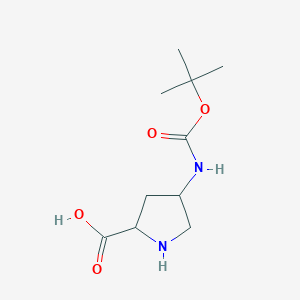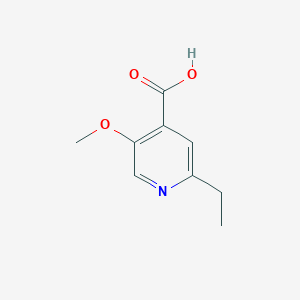![molecular formula C7H9N5S2 B15053317 2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)
2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in the presence of ethylene glycol as a solvent. The mixture is heated to around 116°C, and nitrogen is introduced to maintain an inert atmosphere. The reaction is then refluxed at 122-124°C for about 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of temperature and pressure to ensure high yield and purity. The final product is typically isolated by filtration and washing with water to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit matrix metalloproteinases and kinases.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an anticancer agent, it inhibits matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, thus preventing cancer cell invasion and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-hydrazinobenzothiazole
- 2-Benzylidene hydrazinyl-4-methylthiazole
Uniqueness
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine is unique due to its bithiazole structure, which imparts distinct electronic properties and enhances its binding affinity to various biological targets. This makes it more effective in its applications compared to similar compounds .
Eigenschaften
Molekularformel |
C7H9N5S2 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
5-(2-hydrazinyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9N5S2/c1-3-5(14-6(8)10-3)4-2-13-7(11-4)12-9/h2H,9H2,1H3,(H2,8,10)(H,11,12) |
InChI-Schlüssel |
JPEHMZYVJRJJFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)




![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)




![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
